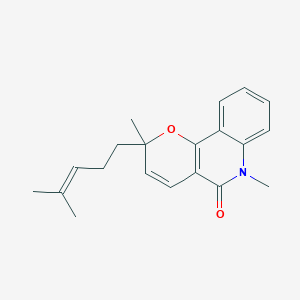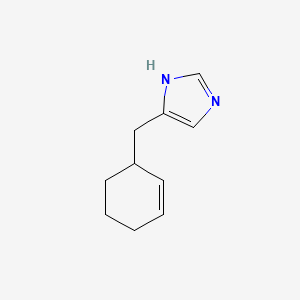![molecular formula C12H10BrN B12824362 3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)
3-Bromo-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo[1,1-biphenyl]-2-amine: is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a bromine atom attached to the third position and an amine group attached to the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo[1,1-biphenyl]-2-amine typically involves the bromination of biphenyl followed by amination. One common method is the bromination of biphenyl using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 3-bromobiphenyl is then subjected to amination using ammonia (NH3) or an amine source under suitable conditions to yield 3-Bromo[1,1-biphenyl]-2-amine .
Industrial Production Methods: Industrial production of 3-Bromo[1,1-biphenyl]-2-amine often involves large-scale bromination and amination processes. The bromination step is carried out in a controlled environment to ensure high yield and purity. The amination step may involve the use of high-pressure reactors and specialized catalysts to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo[1,1-biphenyl]-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the biphenyl ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amine derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeBr3.
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Electrophilic Substitution: Substituted biphenyl derivatives.
Nucleophilic Substitution: Alkylated amine derivatives.
Oxidation: Nitro or hydroxyl biphenyl derivatives.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo[1,1-biphenyl]-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound finds applications in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). It is also used in the synthesis of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Bromo[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. The bromine atom and amine group contribute to its reactivity and binding affinity. In biological systems, the compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Bromobiphenyl: Lacks the amine group, making it less reactive in certain nucleophilic substitution reactions.
2-Aminobiphenyl: Lacks the bromine atom, affecting its electrophilic substitution potential.
4-Bromo[1,1-biphenyl]-2-amine: The bromine atom is positioned differently, altering its reactivity and applications.
Uniqueness: 3-Bromo[1,1-biphenyl]-2-amine is unique due to the presence of both bromine and amine groups on the biphenyl core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and material science .
Propriétés
Formule moléculaire |
C12H10BrN |
|---|---|
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
2-bromo-6-phenylaniline |
InChI |
InChI=1S/C12H10BrN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2 |
Clé InChI |
ATTUXZGFFOVVTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


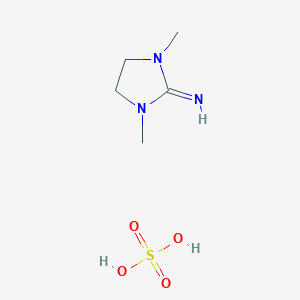
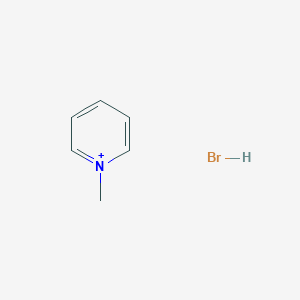
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)

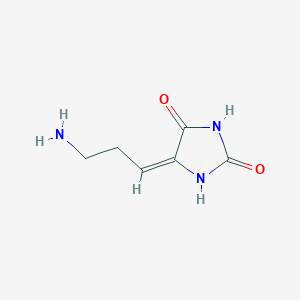
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12824321.png)
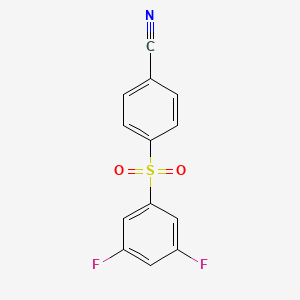
![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)

